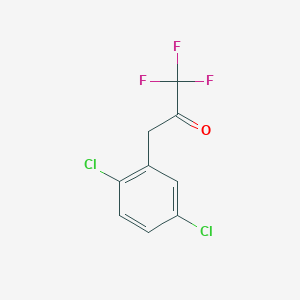
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups
Preparation Methods
The synthesis of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one include other dichlorophenyl and trifluoropropanone derivatives. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 2,5-dichlorophenyl isothiocyanate and 5-(2,5-dichlorophenyl)-2-furoic acid are related compounds with distinct uses and properties.
Properties
Molecular Formula |
C9H5Cl2F3O |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2 |
InChI Key |
FQGCJURBOICEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


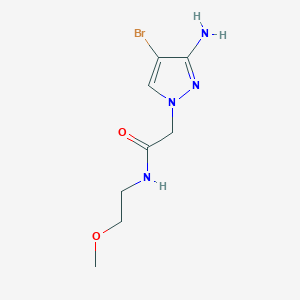
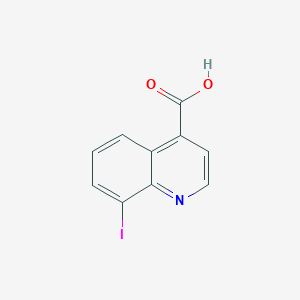
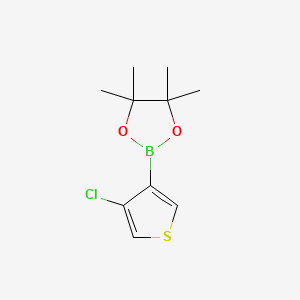
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
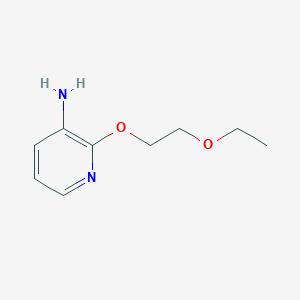
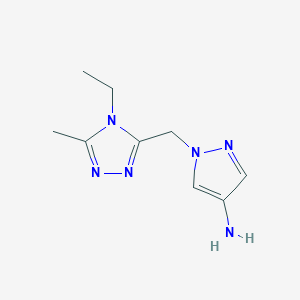

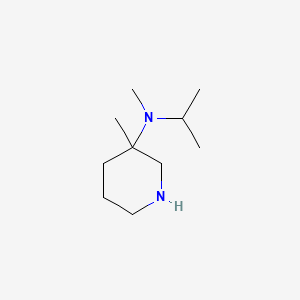

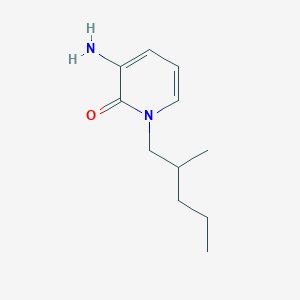
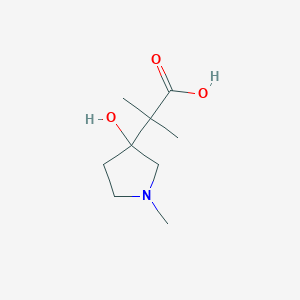
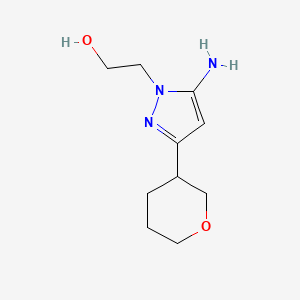
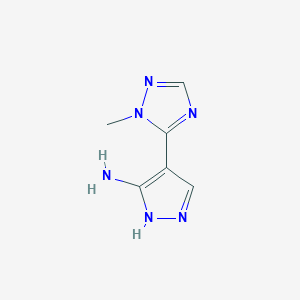
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
